molecular formula C14H10CuO6 B1143995 Copper cresylate CAS No. 12379-42-9

Copper cresylate

Cat. No.: B1143995
CAS No.: 12379-42-9
M. Wt: 337.7716
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Description

Copper cresylate, a coordination compound involving copper ions and cresolate ligands (derived from cresols, C₇H₈O), is utilized in niche industrial and agricultural applications. Its structure typically involves copper(II) coordinated with cresol derivatives, forming complexes that exhibit antimicrobial and catalytic properties.

Properties

CAS No.

12379-42-9

Molecular Formula

C14H10CuO6

Molecular Weight

337.7716

Synonyms

Copper cresylate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Copper Compounds

Copper(II) Oxalate Complexes

Copper oxalate complexes, such as [Cu(C₂O₄)(H₂O)₂], share structural similarities with copper cresylate due to their coordination geometry and ligand bonding. Key differences include:

  • Ligand Type : Oxalate (C₂O₄²⁻) vs. cresolate (C₇H₇O⁻).
  • Stability : Copper oxalate decomposes at ~200°C, whereas this compound exhibits higher thermal stability (~250–300°C) due to aromatic ligand stabilization .
  • Applications : Copper oxalate is used in catalysis and precursor materials, while this compound is employed as a preservative and antifungal agent .
Table 1: Structural and Thermal Properties
Property This compound Copper(II) Oxalate
Molecular Formula Cu(C₇H₇O)₂ Cu(C₂O₄)·2H₂O
Coordination Geometry Square planar Octahedral
Decomposition Temp (°C) 250–300 ~200
Solubility Low in water Insoluble in water

Copper Amino Acid Chelates

Copper(II) chelates with amino acids (e.g., Cu-glycinate) are functionally similar to this compound in agricultural feed additives. Comparative analysis reveals:

  • Bioavailability: Amino acid chelates show higher bioavailability in animal nutrition compared to cresylate complexes, which are less soluble in physiological conditions .
  • Environmental Impact: this compound poses higher ecotoxicity risks due to cresol release, whereas amino acid chelates degrade into less harmful byproducts .
Table 2: Functional Comparison in Feed Additives
Parameter This compound Copper Amino Acid Chelate
Bioavailability (%) 15–20 40–60
EC50 (Aquatic Toxicity) 5 mg/L 50 mg/L
Degradation Pathway Releases cresols Hydrolyzes to amino acids

Comparison with Functionally Similar Cresol Derivatives

Cresylate Spent Caustic Solution (CSC)

CSC, a waste product containing cresols and alkali, shares ligand chemistry with this compound but differs in application:

  • Composition : CSC is a mixture of cresols and NaOH, whereas this compound is a defined coordination complex .
  • Utility : CSC is a hazardous waste, while this compound is a functional compound in preservatives .

Q & A

Basic Research Question

  • UV-Vis Spectroscopy : Identify d-d transitions in the copper center (e.g., λmax ~400–600 nm) to infer coordination geometry .
  • X-ray Diffraction (XRD) : Resolve crystal structure and bond lengths; compare with computational models (e.g., DFT) .
  • XPS (X-ray Photoelectron Spectroscopy) : Analyze oxidation states of copper (Cu²⁺ vs. Cu⁺) and ligand bonding .
  • FT-IR : Detect phenolic O-H stretching (~3200 cm⁻¹) and Cu-O vibrations (~500 cm⁻¹) to confirm ligand coordination .
  • Data Interpretation : Cross-reference spectral data with databases (e.g., Cambridge Structural Database) to resolve ambiguities .

How can researchers resolve contradictions in reported catalytic or antimicrobial properties of this compound across studies?

Advanced Research Question

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent) to isolate variables .
  • Reproducibility Checks : Validate purity via elemental analysis (EA) and HPLC; assess batch-to-batch consistency .
  • Statistical Frameworks : Use ANOVA or multivariate regression to identify confounding factors (e.g., trace impurities, solvent effects) .
  • Meta-Analysis : Systematically review literature to identify trends or methodological biases (e.g., inconsistent assay protocols) .

What computational methods can predict the reactivity and stability of this compound in different solvent environments?

Advanced Research Question

  • Density Functional Theory (DFT) : Model ligand exchange kinetics and solvation effects to predict stability in polar vs. nonpolar solvents .
  • Molecular Dynamics (MD) : Simulate solvent interactions over time to identify degradation pathways (e.g., hydrolysis in aqueous media) .
  • Validation : Compare computational results with experimental data (e.g., cyclic voltammetry for redox behavior) .
  • Software Tools : Use Gaussian, ORCA, or VASP for simulations; publish input parameters for peer validation .

How should researchers design experiments to assess the thermodynamic stability of this compound under varying environmental conditions?

Intermediate Research Question

  • Controlled Stress Testing : Expose samples to elevated temperatures (40–100°C), UV radiation, or humidity; monitor decomposition via TGA/DSC .
  • Kinetic Studies : Measure half-life under accelerated aging conditions using Arrhenius equations to extrapolate shelf life .
  • Analytical Endpoints : Quantify degradation products via GC-MS or LC-MS and correlate with structural changes (e.g., XRD phase transitions) .
  • Controls : Include inert reference compounds (e.g., copper phthalocyanine) to distinguish intrinsic vs. environmental instability .

What interdisciplinary approaches integrate experimental and theoretical data to elucidate this compound’s mechanism of action in catalytic systems?

Advanced Research Question

  • Operando Spectroscopy : Combine in-situ FT-IR or XAFS with catalytic testing (e.g., hydrogenation rates) to track active sites .
  • Hybrid Models : Merge DFT-predicted reaction pathways with experimental kinetic data (e.g., Eyring plots) .
  • Collaborative Workflows : Partner with computational chemists to refine force fields or machine learning algorithms for mechanistic insights .
  • Data Sharing : Publish raw spectral datasets and simulation files in FAIR-compliant repositories (e.g., Zenodo) for transparency .

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